molecular formula C7H4BrF4N B2981955 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline CAS No. 1807257-70-0

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline

Cat. No. B2981955
CAS RN: 1807257-70-0
M. Wt: 258.014
InChI Key: ZTJHVPIGVGDGOU-UHFFFAOYSA-N
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Description

“5-Bromo-2-fluoro-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula BrC6H3(CF3)NH2 . It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C7H4BrF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 . This indicates that the molecule consists of a bromine atom, a fluorine atom, a trifluoromethyl group, and an amine group attached to a benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 258.01 and a liquid physical form .

Scientific Research Applications

1. Application in Organic Synthesis

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group (MonoTDG) in the Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, which are significant in organic chemistry and pharmaceuticals (Wu et al., 2021).

2. Role in Vibrational Analysis for NLO Materials

A study of vibrational analysis using 4-bromo-3-(trifluoromethyl)aniline, closely related to this compound, highlighted its potential use in Non-Linear Optical (NLO) materials. The study focused on the effects of substituents on aniline's structure and vibrational spectra, contributing to the field of material science and photonics (Revathi et al., 2017).

3. Use in Synthesis of Functional Molecules

The compound has been used in a method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes. This process, involving anilines and BrCF2CF2Br, is significant for installing amino and fluoroalkyl moieties, demonstrating its potential use in modifying and synthesizing functional molecules (Kong et al., 2017).

4. Importance in Fluorescence Quenching Studies

The fluorescence quenching of certain boronic acid derivatives by aniline has been studied, with 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid involved. This research is crucial for understanding the interactions and mechanisms in fluorescence-based applications (Geethanjali et al., 2015).

Safety and Hazards

“5-Bromo-2-fluoro-4-(trifluoromethyl)aniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Biochemical Analysis

Biochemical Properties

It is known that the compound has an antimicrobial effect

Cellular Effects

It is known that the compound has an antimicrobial effect , which suggests that it may influence cell function by inhibiting the growth of certain microorganisms

Molecular Mechanism

It is known to have an antimicrobial effect

properties

IUPAC Name

5-bromo-2-fluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHVPIGVGDGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807257-70-0
Record name 5-bromo-2-fluoro-4-(trifluoromethyl)aniline
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